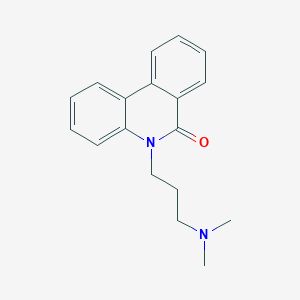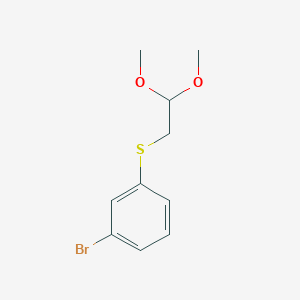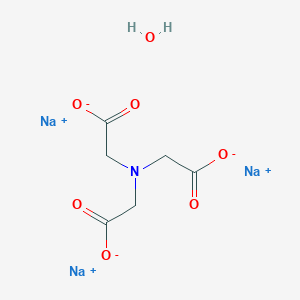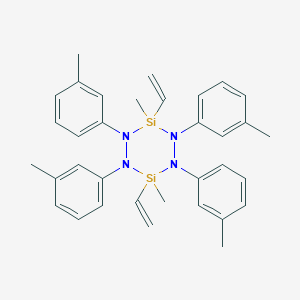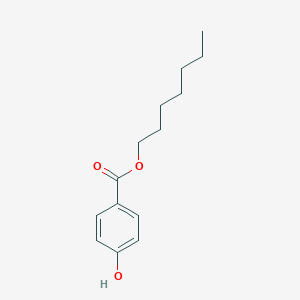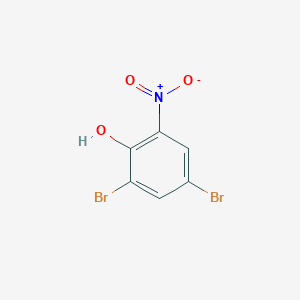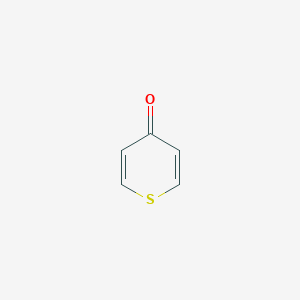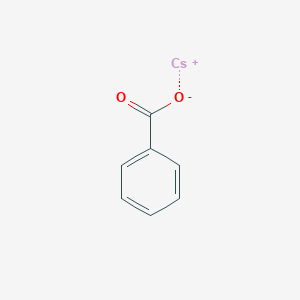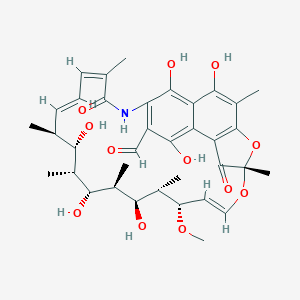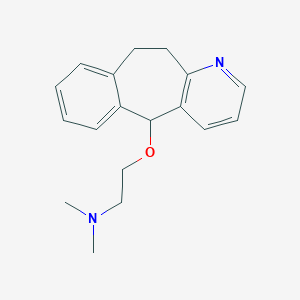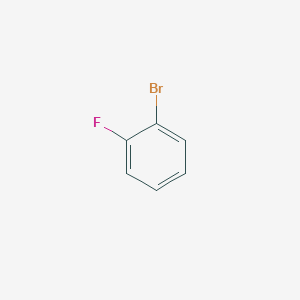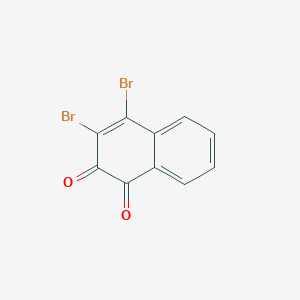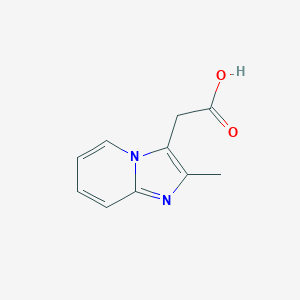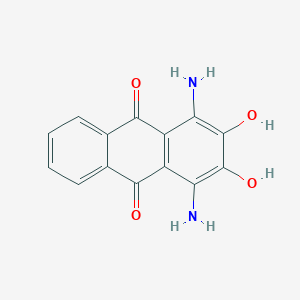
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-, commonly known as Anthraquinone, is a naturally occurring organic compound that has been widely studied for its potential therapeutic applications. Anthraquinone derivatives have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Anthraquinone is not fully understood. However, it has been suggested that Anthraquinone derivatives may inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, Anthraquinone has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Anthraquinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthraquinone has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in the presence of light and its potential to form insoluble aggregates in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Anthraquinone. One potential area of research is the development of more stable and potent Anthraquinone derivatives for use in cancer therapy. Additionally, the potential use of Anthraquinone as an anti-inflammatory and antimicrobial agent warrants further investigation. Finally, the development of novel drug delivery systems for Anthraquinone may enhance its therapeutic potential and reduce its limitations.
Conclusion:
Anthraquinone is a naturally occurring organic compound that has been extensively studied for its potential therapeutic applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Anthraquinone and to develop more stable and potent derivatives for use in clinical settings.
Métodos De Síntesis
Anthraquinone can be synthesized through several methods, including the oxidation of anthracene or the reduction of anthraquinone derivatives. The most commonly used method for the synthesis of Anthraquinone is the oxidation of anthracene using chromic acid or potassium permanganate. The reaction involves the conversion of anthracene to anthraquinone through the formation of an intermediate compound, anthraquinol.
Aplicaciones Científicas De Investigación
Anthraquinone has been extensively studied for its potential therapeutic applications. Its antitumor properties have been demonstrated in various in vitro and in vivo studies. Anthraquinone derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Anthraquinone has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Propiedades
Número CAS |
128-84-7 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy- |
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1,4-diamino-2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-7-8(10(16)14(20)13(9)19)12(18)6-4-2-1-3-5(6)11(7)17/h1-4,19-20H,15-16H2 |
Clave InChI |
OFIYINUGSZSGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
Otros números CAS |
128-84-7 |
Sinónimos |
1,4-Diamino-2,3-dihydroxyanthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



